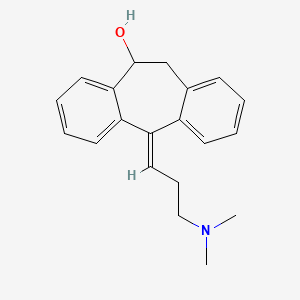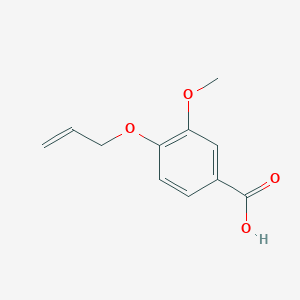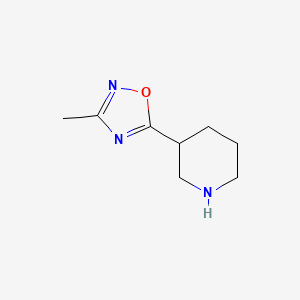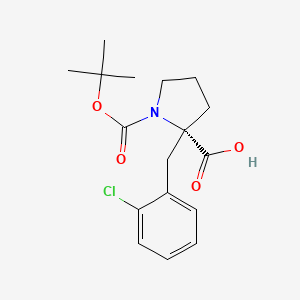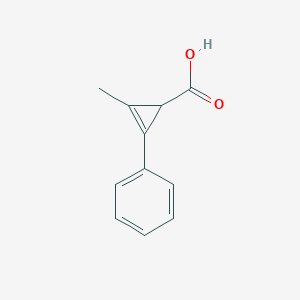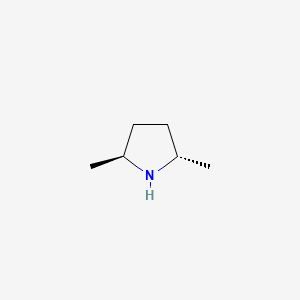![molecular formula C12H12N4O3 B1609230 2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid CAS No. 899009-67-7](/img/structure/B1609230.png)
2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid
Overview
Description
2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid typically involves the reaction of 4-prop-2-enoxybenzaldehyde with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is carried out in a solvent such as acetonitrile at moderate temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency . Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions include oxidized tetrazole derivatives, reduced tetrazole derivatives, and substituted tetrazole derivatives .
Scientific Research Applications
2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can form stable complexes with metal ions, which can enhance its biological activity . Additionally, the compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyltetrazole
- 1-(2,4-Dihydroxybenzothioyl)-1H-tetrazole
- 3-Aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one
Uniqueness
2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid is unique due to its specific structural features, such as the presence of the prop-2-enoxyphenyl group, which can enhance its biological activity and stability . This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-2-7-19-10-5-3-9(4-6-10)12-13-15-16(14-12)8-11(17)18/h2-6H,1,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBJZFTXEOEXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424200 | |
| Record name | 2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899009-67-7 | |
| Record name | 2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



